molecular formula C9H16ClN3O B8349597 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride

Cat. No. B8349597
M. Wt: 217.69 g/mol
InChI Key: KVZFJDVFIYZVSV-UHFFFAOYSA-N
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Patent
US08158638B2

Procedure details

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (125.95 g) was added to a mixture of hydrazine monohydrate (360 ml) and methanol (3.3 L) under cooling in an ice bath, and the mixture was stirred for 30 minutes. Then, the ice bath was removed and the mixture was heated with stirring at 60° C. for 2.5 hours. After cooling to room temperature, water (1.5 L) was added to the reaction mixture, and about 3.5 L of the solvent was evaporated under reduced pressure. A 2 N sodium hydroxide solution (1 L) and sodium chloride (300 g) were added to the resulting concentrated residue, followed by extraction with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and filtered. Then, the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in dichloromethane (1.5 L). A 4 N solution of hydrochloric acid in dioxane (550 ml) was added under cooling in an ice bath, and then the mixture was stirred at −2° C. for 13 hours. The precipitated solid was collected by filtration, sequentially washed with dichloromethane, isopropyl ether and dichloromethane, and then dried to obtain the title compound (112.6 g, 68%).
Quantity
125.95 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1.O.[NH2:14][NH2:15]>CO>[ClH:1].[CH3:11][O:10][C:7]1[C:6]([CH3:12])=[CH:5][N:4]=[C:3]([CH2:2][NH:14][NH2:15])[C:8]=1[CH3:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
125.95 g
Type
reactant
Smiles
ClCC1=NC=C(C(=C1C)OC)C
Name
Quantity
360 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.3 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
Then, the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring at 60° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
water (1.5 L) was added to the reaction mixture, and about 3.5 L of the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
A 2 N sodium hydroxide solution (1 L) and sodium chloride (300 g) were added to the resulting concentrated residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Then, the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dichloromethane (1.5 L)
ADDITION
Type
ADDITION
Details
A 4 N solution of hydrochloric acid in dioxane (550 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at −2° C. for 13 hours
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
sequentially washed with dichloromethane, isopropyl ether and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.COC1=C(C(=NC=C1C)CNN)C
Measurements
Type Value Analysis
AMOUNT: MASS 112.6 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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